1,1'-Binaphthalene, 7,7'-dimethyl-
CAS No.: 34003-80-0
Cat. No.: VC21328548
Molecular Formula: C22H18
Molecular Weight: 282.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 34003-80-0 |
---|---|
Molecular Formula | C22H18 |
Molecular Weight | 282.4 g/mol |
IUPAC Name | 7-methyl-1-(7-methylnaphthalen-1-yl)naphthalene |
Standard InChI | InChI=1S/C22H18/c1-15-9-11-17-5-3-7-19(21(17)13-15)20-8-4-6-18-12-10-16(2)14-22(18)20/h3-14H,1-2H3 |
Standard InChI Key | HMKJGOVDFSDYFG-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=CC=C2C3=CC=CC4=C3C=C(C=C4)C)C=C1 |
Canonical SMILES | CC1=CC2=C(C=CC=C2C3=CC=CC4=C3C=C(C=C4)C)C=C1 |
Introduction
Chemical Identity and Nomenclature
1,1'-Binaphthalene, 7,7'-dimethyl- belongs to the binaphthalene family of compounds, characterized by two naphthalene rings connected through a single bond at the 1,1' positions. The compound features two methyl groups at the 7,7' positions of the naphthalene rings, giving it distinct structural and chemical properties.
The compound is identified through several naming conventions and identifiers:
Parameter | Value |
---|---|
Primary Name | 1,1'-Binaphthalene, 7,7'-dimethyl- |
Alternative Name | 8,8'-bis[2-methylnaphthalene] |
CAS Registry Number | 34003-80-0 |
Molecular Formula | C₂₂H₁₈ |
Other Identifiers | DTXSID50187613, ZINC2077557, MCULE-4183824849, AB-131/42301336 |
The presence of multiple synonyms in chemical databases indicates the compound's recognition across various chemical indexing systems, though research literature specifically addressing this compound appears limited .
Structural Characteristics
The structure of 1,1'-Binaphthalene, 7,7'-dimethyl- consists of two methylated naphthalene units connected through a single bond between the 1-position carbon atoms of each naphthalene ring. The methyl groups are positioned at the 7-positions of each naphthalene unit.
This arrangement creates a molecule with:
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A biaryl axis with potential for rotational restriction
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Methyl substituents that may influence electronic properties and reactivity
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An extended π-conjugated system spanning both naphthalene units
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Potential for axial chirality depending on rotational barriers around the central bond
The structural configuration contributes to the compound's unique physical and chemical properties, potentially influencing its behavior in various chemical reactions and applications.
Physical and Chemical Properties
The physical and chemical properties of 1,1'-Binaphthalene, 7,7'-dimethyl- determine its behavior in different environments and its potential applications. The following table summarizes the known and computed properties:
Property | Value |
---|---|
Molecular Weight | 282.4 g/mol |
XLogP3 | 6.8 |
Rotatable Bond Count | 1 |
Exact Mass | 282.140850574 |
Monoisotopic Mass | 282.140850574 |
Heavy Atom Count | 22 |
Complexity | 336 |
Covalently-Bonded Unit Count | 1 |
The relatively high XLogP3 value of 6.8 indicates significant lipophilicity, suggesting poor water solubility but good solubility in non-polar organic solvents . With only one rotatable bond, the molecule likely exhibits conformational rigidity, which may influence its reactivity and binding properties in various applications.
Comparative Analysis with Related Compounds
While search results contain limited information about direct research on 1,1'-Binaphthalene, 7,7'-dimethyl-, comparing it with better-studied binaphthalene derivatives provides context for understanding its potential properties and applications.
The perylene derivatives described in one search result represent extended polycyclic aromatic systems with applications in materials science . Similar extended conjugation exists in 1,1'-Binaphthalene, 7,7'-dimethyl-, though to a lesser extent, suggesting potential analogous but distinct properties.
Structural Comparison with Similar Compounds
Compound | Key Structural Differences | Potential Impact on Properties |
---|---|---|
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthalene) | Contains phosphine groups at 2,2' positions rather than methyl groups at 7,7' | Higher coordination ability, useful as ligand in catalysis |
BINOL (1,1'-bi-2-naphthol) | Contains hydroxyl groups at 2,2' positions, no methyl groups | Higher polarity, hydrogen bonding capability |
1,1'-Binaphthalene (unsubstituted) | Lacks methyl substituents | Different electronic properties, potentially different packing in solid state |
Analytical Considerations
For researchers working with 1,1'-Binaphthalene, 7,7'-dimethyl-, several analytical techniques would be valuable for characterization:
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NMR spectroscopy (¹H and ¹³C) to confirm structure and purity
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Mass spectrometry to verify molecular weight and fragmentation pattern
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Single-crystal X-ray diffraction to determine solid-state conformation
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UV-Vis spectroscopy to characterize electronic transitions
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Circular dichroism if chiral resolution is attempted
Research Gaps and Future Directions
The limited information available in scientific literature about 1,1'-Binaphthalene, 7,7'-dimethyl- points to several research opportunities:
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Detailed synthetic methodologies focusing on efficient and selective preparation
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Investigation of rotational barriers and potential atropisomerism
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Exploration of functionalization patterns to create derivatives
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Evaluation of potential applications in catalysis, materials science, or medicinal chemistry
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Comprehensive characterization of photophysical properties
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